molecular formula C9H14F3NO4 B13638867 3-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)propanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)propanoic acid

Cat. No.: B13638867
M. Wt: 257.21 g/mol
InChI Key: BEYHVNZTPSJHAY-UHFFFAOYSA-N
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Description

2-(((tert-Butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl carbamate with a suitable trifluoromethylated precursor under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction with sodium borohydride typically yields alcohol derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-(((tert-Butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-(((tert-Butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles .

Properties

Molecular Formula

C9H14F3NO4

Molecular Weight

257.21 g/mol

IUPAC Name

3,3,3-trifluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoic acid

InChI

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-4-5(6(14)15)9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

BEYHVNZTPSJHAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)C(F)(F)F

Origin of Product

United States

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